molecular formula C19H29NO2 B5760766 4-(3,5-di-tert-butylbenzoyl)morpholine

4-(3,5-di-tert-butylbenzoyl)morpholine

Cat. No.: B5760766
M. Wt: 303.4 g/mol
InChI Key: CNZHIKILLSYUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-di-tert-butylbenzoyl)morpholine, also known as LQFM289, is a trimetozine derivative of significant interest in preclinical neurological and psychiatric disorder research. This compound was designed through molecular hybridization of the trimetozine lead compound with 2,6-di-tert-butyl-hydroxytoluene to develop novel anxiolytic drugs . Its primary research value lies in its robust anxiolytic-like effects, as demonstrated in vivo. Oral administration consistently induced anxiolytic-like behavior in mice exposed to standard behavioral tests such as the open field and light-dark box apparatus, without eliciting motor incoordination at the effective dose of 10 mg/kg . The mechanism of action involves a GABAergic pathway. Docking studies and receptor binding assays confirm that LQFM289 shows strong interactions with benzodiazepine binding sites. The attenuation of its anxiolytic-like effects by the antagonist flumazenil provides direct evidence for the participation of these specific sites . Furthermore, research indicates that the compound's activity also involves the recruitment of non-benzodiazepine binding sites within the GABAergic molecular machinery, supported by the acute lowering of plasma corticosterone and the pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α) in treated mice . In silico ADMET profiling predicts high intestinal absorption and permeability to the blood-brain barrier, which is crucial for central nervous system (CNS) activity, without being inhibited by permeability glycoprotein . Researchers utilize this compound as a valuable chemical tool for probing GABA receptor subtypes and investigating new pathways for anxiolysis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,5-ditert-butylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-7-9-22-10-8-20/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZHIKILLSYUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCOCC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Morpholine Derivatives

Structural and Functional Group Analysis

The table below compares 4-(3,5-di-tert-butylbenzoyl)morpholine with key analogs from the evidence:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Research Findings
This compound Benzoyl with 3,5-di-tert-butyl groups ~333.5 (estimated) Hypothesized use in drug design N/A (not directly studied in evidence)
VPC-14228 4-(4-phenylthiazol-2-yl)morpholine ~260.3 Androgen receptor (AR) modulation Inhibits AR-DNA binding in prostate cancer models
VPC-14449 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine ~468.1 AR antagonism Structural correction (2,4-dibromo vs. 4,5-dibromo) affects NMR spectra and activity
Triazole-morpholine derivatives 1-(morpholin-4-yl-methyl)-3-alkyl/aryl-4-substituted triazoles Varies (~300–400) Antioxidant activity Exhibits reducing power, radical scavenging, and metal chelation
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine Boronate ester-linked benzyl group 303.20 Suzuki-Miyaura cross-coupling Commercial availability (¥6,900/g) suggests synthetic utility
4-(6-Nitro-3-pyridyl)morpholine Nitropyridyl group ~209.2 Pharmaceutical intermediate Synthesized via methods analogous to piperidine derivatives

Key Comparative Insights

Steric and Electronic Effects
  • The tert-butyl groups in this compound confer significant steric bulk, which may hinder interactions with protein targets compared to less bulky analogs like VPC-14228 (phenylthiazole) or VPC-14449 (bromoimidazole-thiazole). However, this bulk could improve metabolic stability by shielding reactive sites .
  • In contrast, the boronate ester in 4-[4-(dioxaborolan-2-yl)benzyl]morpholine enables participation in cross-coupling reactions, a feature absent in the tert-butyl-substituted compound.

Research Implications and Limitations

  • Structural Accuracy: The VPC-14449 case underscores the importance of verifying substituent positions, as minor structural changes (e.g., bromine placement) alter spectral data and bioactivity.
  • Synthetic Challenges: The tert-butyl groups may complicate purification or solubility, a challenge less pronounced in smaller substituents (e.g., nitro groups in ).

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 4-(3,5-di-tert-butylbenzoyl)morpholine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves acylation of morpholine with 3,5-di-tert-butylbenzoyl chloride under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and catalysts like DMAP can improve yield. Purity assessment requires HPLC (≥97% purity, as per HLC methods in ) and NMR spectroscopy to confirm the absence of unreacted intermediates. Steric hindrance from tert-butyl groups may necessitate extended reaction times or elevated temperatures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise due to its tert-butyl substituents?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential, but tert-butyl groups cause signal broadening due to restricted rotation. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) can mitigate this .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C19_{19}H29_{29}NO2_2), but fragmentation patterns must be interpreted carefully due to the bulky substituents .

Q. How can researchers screen for biological activity, and what assays are recommended?

  • Methodological Answer : Initial screens should include antimicrobial assays (e.g., broth microdilution for MIC values) and cytotoxicity studies (MTT assay on cancer cell lines). Structural analogs of morpholine derivatives, such as those with trimethoxybenzoyl groups, have shown anticancer activity, suggesting similar pathways for this compound .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl groups influence reaction kinetics in further derivatization?

  • Methodological Answer : Steric hindrance from tert-butyl groups slows nucleophilic substitution reactions. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies under varying temperatures quantify activation energies. Comparative studies with less hindered analogs (e.g., 4-(4-chlorobenzoyl)morpholine) provide benchmarks for reactivity .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer : Discrepancies in NMR shifts or MS fragmentation can arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Parallel synthesis of derivatives with isotopic labeling (e.g., 13^{13}C-tert-butyl) for traceability .

Q. How can researchers investigate its binding interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD values) to immobilized targets.
  • Molecular Docking : Uses software like AutoDock Vina to predict binding poses, leveraging crystallographic data from related morpholine-protein complexes .

Data-Driven Challenges

Q. How to address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Optimize each step independently:

  • Acylation : Use Schlenk techniques to exclude moisture.
  • Purification : Combine column chromatography (silica gel) with recrystallization (ethanol/water). Yield improvements are documented in analogs like 4-(4-bromo-3-fluorobenzyl)morpholine, where stepwise optimization increased yields by 20–30% .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Predicts hydrolytic stability of the benzoyl-morpholine bond.
  • Molecular Dynamics (MD) : Simulates degradation pathways in aqueous environments. Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) aligns with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.